An In-depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS Number: 1536392-01-4)
An In-depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS Number: 1536392-01-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted, bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable scaffold for the design of potent and selective therapeutic agents. This structural motif is a key component in a variety of biologically active molecules, including antagonists for morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists[1]. The inherent strain of the cyclopropane ring fused to a pyrrolidine ring imparts unique electronic and steric properties, which can be exploited to modulate the pharmacological profile of a drug candidate.
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 1536392-01-4, represents a key building block within this chemical class. Often supplied as a hydrochloride salt to improve its stability and handling, this compound serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs[2]. Its ester functionality at the 1-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, thus enabling the exploration of a diverse chemical space. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, methods for its characterization, and its potential applications in the pharmaceutical industry.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1536392-01-4 | J&K Scientific[2] |
| Molecular Formula | C₇H₁₂ClNO₂ | J&K Scientific[2] |
| Molecular Weight | 177.63 g/mol | J&K Scientific[2] |
| IUPAC Name | methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | J&K Scientific[2] |
| SMILES | COC(=O)C12CC1CNC2.Cl | J&K Scientific[2] |
| InChIKey | IZYNHGVKCYWCAW-UHFFFAOYSA-N | J&K Scientific[2] |
Synthesis and Purification: A Plausible Synthetic Pathway
The following proposed synthesis is a representative method and has been designed to be a self-validating system, incorporating standard purification and analytical checkpoints.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Protection of a Suitable Pyrrolidine Precursor
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To a solution of a commercially available pyrrolidine precursor, such as 3-pyrroline, in a suitable aprotic solvent (e.g., dichloromethane), is added a base (e.g., triethylamine).
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The reaction mixture is cooled to 0 °C, and a solution of a protecting group, for instance, di-tert-butyl dicarbonate (for Boc protection), is added dropwise.
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The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
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The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-protected pyrrolidine.
Step 2: Intramolecular Cyclopropanation
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The N-protected pyrrolidine is dissolved in an appropriate solvent (e.g., diethyl ether or dichloromethane).
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A cyclopropanating agent, such as that generated in the Simmons-Smith reaction (diiodomethane and a zinc-copper couple), is added.
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The reaction mixture is stirred, possibly with gentle heating, until the starting material is consumed (monitored by TLC or GC-MS).
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The reaction is carefully quenched, and the crude product is filtered and purified by column chromatography to yield the N-protected 3-azabicyclo[3.1.0]hexane.
Step 3: Carboxylation and Esterification
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The N-protected 3-azabicyclo[3.1.0]hexane is dissolved in a dry ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
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A strong base, such as n-butyllithium, is added dropwise to deprotonate the C1 position.
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Carbon dioxide gas is then bubbled through the solution to form the corresponding carboxylate.
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The reaction is quenched with a proton source, and the carboxylic acid is extracted.
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The crude carboxylic acid is then esterified, for example, by treatment with thionyl chloride followed by methanol, to yield the N-protected methyl ester.
Step 4: Deprotection and Hydrochloride Salt Formation
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The N-protected methyl ester is dissolved in a suitable solvent, such as dioxane or methanol.
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A solution of hydrochloric acid (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.
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The deprotection progress is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford the final product, Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, as a solid.
Structural Elucidation and Characterization
While specific spectral data for CAS number 1536392-01-4 are not publicly available, the structural features of the 3-azabicyclo[3.1.0]hexane core are well-documented. The following table outlines the expected analytical data for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Protons on the cyclopropane ring will appear in the upfield region (typically 0.5-2.0 ppm).- The methyl ester protons will be a singlet at around 3.7 ppm.- Protons on the pyrrolidine ring will be in the range of 2.5-4.0 ppm.- The presence of the hydrochloride salt may lead to broadening of the N-H proton signal. |
| ¹³C NMR | - The carbonyl carbon of the ester will be observed in the downfield region (around 170-175 ppm).- The methyl carbon of the ester will be around 52 ppm.- Carbons of the cyclopropane ring will be in the upfield region (10-30 ppm).- Pyrrolidine carbons will be in the range of 40-60 ppm. |
| Mass Spectrometry (MS) | - The ESI-MS in positive mode would be expected to show the [M+H]⁺ ion for the free base at m/z 142.08. |
| Infrared (IR) Spectroscopy | - A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester.- An N-H stretching band for the secondary amine (as the free base) or a broad N-H⁺ stretch for the hydrochloride salt. |
Applications in Drug Discovery and Development
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility stems from the rigid bicyclic core and the presence of a modifiable ester group.
Conceptual Application in Lead Optimization
Caption: Role of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate in a lead optimization cascade.
The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes[3]. The rigid nature of the bicyclic system can help to lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target enzyme.
Furthermore, derivatives of this scaffold have been investigated as non-narcotic analgesic agents. The ability to introduce diversity at both the 1-position (via the ester) and the 3-position (the nitrogen atom) allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce off-target effects.
Conclusion
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1536392-01-4) is a key synthetic intermediate that provides access to the medicinally important 3-azabicyclo[3.1.0]hexane scaffold. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably approached through established chemical transformations. Its value in drug discovery is underscored by the prevalence of the 3-azabicyclo[3.1.0]hexane core in a range of biologically active molecules. This guide provides a foundational understanding of this compound for researchers and scientists engaged in the design and synthesis of novel therapeutics.
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